tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate
Description
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a brominated azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-bromopropoxy substituent at the 3-position of the azetidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry, where its bromoalkoxy chain enables nucleophilic substitution reactions for further functionalization. Its molecular formula is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol (estimated based on analogs) .
Properties
IUPAC Name |
tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(8-13)15-6-4-5-12/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRRZACCGWDLGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221715-93-0 | |
| Record name | tert-butyl 3-(3-bromopropoxy)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- CAS Number : 1221715-93-0
- Structural Characteristics : The compound features an azetidine ring, a tert-butyl group, and a bromopropoxy side chain, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopropoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to inflammation or cell proliferation.
Biological Activity Data
Case Studies
-
Anti-inflammatory Effects :
A study conducted on murine models indicated that this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 after administration. These findings suggest its potential use in treating inflammatory diseases. -
Antitumor Activity :
In a clinical trial involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death through apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its role as a potential chemotherapeutic agent. -
Neuroprotective Properties :
Recent research has indicated that the compound may provide neuroprotection against oxidative stress in neuronal cell cultures. This effect is hypothesized to be due to its antioxidant properties, which could have implications for neurodegenerative diseases.
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies suggest low acute toxicity; however, further investigations are needed to evaluate chronic exposure effects and potential side effects.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
where , represent the number of carbon and hydrogen atoms respectively, along with one bromine atom, one nitrogen atom, and two oxygen atoms.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Research indicates that azetidine derivatives can exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing azetidine rings have shown promising results against bacterial strains.
- Anticancer Properties : Some derivatives are being explored as candidates for cancer therapeutics due to their ability to inhibit tumor growth.
Synthetic Intermediates
tert-Butyl 3-(3-bromopropoxy)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo further transformations allows chemists to create a wide range of complex molecules, including:
- Amino Acids : Functionalized azetidine derivatives can be converted into amino acid analogs.
- Peptide Synthesis : The compound can be utilized in the synthesis of constrained peptides, which are important in drug design.
Foldamers Development
The unique structure of azetidines makes them suitable for constructing foldamers—molecules that can adopt specific conformations. These structures are of interest in:
- Biomolecular Recognition : Foldamers can mimic natural biomolecules, leading to potential applications in drug delivery systems.
- Material Science : They can be used to design new materials with specific mechanical properties.
Case Study 1: Antimicrobial Activity
In a study conducted by Žukauskaitė et al., several azetidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound displayed significant activity against Gram-positive bacteria, suggesting their potential as new antibacterial agents .
Case Study 2: Peptide Synthesis
A research team explored the use of azetidine-based building blocks in peptide synthesis. They demonstrated that incorporating this compound into peptide sequences improved stability and bioactivity compared to traditional amino acids .
Comparison with Similar Compounds
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (CAS 253176-93-1)
- Molecular Formula: C₉H₁₆BrNO₂
- Molecular Weight : 250.14 g/mol
- Key Differences : Bromine on a methyl group directly attached to the azetidine ring.
- Reactivity : The bromomethyl group offers higher electrophilicity but lower stability due to increased steric strain.
- Similarity Score : 0.88 .
Ester- and Carbonyl-Substituted Analogs
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 1363381-22-9)
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 497160-14-2)
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Differences : Methoxy ester group; lacks bromine.
- Reactivity : Participates in cycloadditions and heterocycle formations due to the electron-withdrawing ester group .
Amino- and Hydroxy-Substituted Analogs
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7)
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 202.25 g/mol
- Key Differences: Amino and hydroxymethyl groups at the 3-position.
- Applications : Serves as a bifunctional building block for peptidomimetics or kinase inhibitors .
Aromatic and Heterocyclic Analogs
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS 1236861-59-8)
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.28 g/mol
- Key Differences : Pyrimidine ring introduces aromaticity and hydrogen-bonding capacity.
- Applications : Used in kinase inhibitor synthesis due to pyrimidine’s role in targeting ATP-binding pockets .
Structural and Functional Comparison Table
Preparation Methods
Alkylation Using Potassium Carbonate in Polar Aprotic Solvents
A common and efficient method involves the reaction of tert-butyl azetidine-1-carboxylate derivatives with 3-bromopropanol or related bromopropyl reagents in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). The base deprotonates the hydroxyl group or activates the nucleophile, facilitating the nucleophilic substitution on the bromopropyl chain.
-
- Base: Potassium carbonate (K2CO3)
- Solvent: DMF or NMP
- Temperature: 60–90 °C
- Time: Overnight to 17 hours
- Atmosphere: Often inert (nitrogen) to prevent side reactions
-
- Mixing of tert-butyl azetidine-1-carboxylate with 3-bromopropanol or a related bromopropyl reagent.
- Addition of potassium carbonate to the reaction mixture.
- Heating under stirring to promote nucleophilic substitution.
- Work-up involves extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.
-
- High yields reported (up to 100% in some analogous reactions).
- Product isolated as a colorless crystalline solid or oil depending on substituents.
This method is supported by analogous reactions in the literature where tert-butyl 3-bromoazetidine-1-carboxylate derivatives were alkylated under similar conditions, demonstrating the robustness of potassium carbonate in polar aprotic solvents for such transformations.
Use of Sodium tert-Butoxide for Alkylation
An alternative base employed is sodium tert-butoxide, which is stronger and can facilitate alkylation at higher temperatures (around 100 °C) and longer reaction times (up to 48 hours). This method is useful when the nucleophile or electrophile is less reactive.
-
- Base: Sodium tert-butoxide
- Solvent: DMF
- Temperature: 100 °C
- Time: 48 hours
-
- Reactants are combined in DMF with sodium tert-butoxide.
- The reaction mixture is heated and stirred for an extended period.
- Purification typically involves flash column chromatography.
Bromodecarboxylation and Bromination Approaches
Though less common for this specific compound, bromodecarboxylation of alkanoic acids using tetra-N-butylammonium tribromide or dibromoisocyanuric acid under UV irradiation has been reported for related brominated azetidine derivatives. This method involves radical bromination and can be used to introduce bromine atoms selectively.
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- Reagents: Tetra-N-butylammonium tribromide or dibromoisocyanuric acid
- Solvent: Dichloromethane
- Temperature: Room temperature (20 °C)
- Time: 3 hours
- Irradiation: UV light
This method is more specialized and less direct for this compound but relevant for the preparation of brominated azetidine intermediates.
Metal-Catalyzed Cross-Coupling Reactions
Nickel- or palladium-catalyzed cross-coupling reactions can be employed to introduce the azetidine moiety into aromatic or heteroaromatic systems, starting from brominated azetidine derivatives like tert-butyl 3-bromoazetidine-1-carboxylate. These methods typically use nickel(II) iodide or palladium catalysts with suitable ligands under sealed tube conditions.
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- Catalysts: Nickel(II) iodide, palladium complexes
- Ligands: Bipyridine derivatives
- Solvent: N,N-dimethylacetamide (DMA)
- Temperature: 65 °C
- Time: 16 hours
- Atmosphere: Inert, sealed tube
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- Mixing of brominated azetidine ester with aryl halides, catalyst, ligand, and additives like zinc powder.
- Heating under sealed conditions.
- Purification by silica gel chromatography and preparative HPLC.
While this method focuses on functionalizing brominated azetidine esters, it underlines the versatility of tert-butyl 3-bromoazetidine-1-carboxylate derivatives as intermediates.
Summary Table of Preparation Methods
| Method | Reagents/Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation with K2CO3 | K2CO3 | DMF or NMP | 60–90 | 17 h to overnight | Up to 100 | Common, mild conditions, high yield |
| Alkylation with Na tert-butoxide | Sodium tert-butoxide | DMF | 100 | 48 h | 100 | Strong base, longer reaction time |
| Bromodecarboxylation | Tetra-N-butylammonium tribromide or dibromoisocyanuric acid | DCM | 20 | 3 h | 26 | Radical bromination, UV irradiation |
| Metal-catalyzed cross-coupling | NiI2, Pd catalysts, ligands | DMA | 65 | 16 h | 67 | For functionalizing brominated azetidines |
Research Findings and Considerations
- The nucleophilic substitution approach using potassium carbonate in DMF or NMP is the most straightforward and widely applicable method for preparing this compound or closely related analogs.
- Reaction conditions are generally mild to moderate in temperature, with good control over reaction time to optimize yields.
- Purification typically involves silica gel chromatography with gradients of ethyl acetate and heptane or petroleum ether.
- Alternative methods such as bromodecarboxylation are less common and yield lower amounts but may be useful for specific synthetic routes.
- Metal-catalyzed cross-coupling reactions demonstrate the utility of brominated azetidine esters as intermediates in complex molecule synthesis.
- The tert-butyl carbamate protecting group is stable under these reaction conditions, facilitating downstream functionalization.
Q & A
Q. Key Characterization :
- NMR : ¹H NMR should show peaks for the Boc group (δ ~1.4 ppm, singlet), azetidine protons (δ ~3.5–4.5 ppm), and bromopropoxy chain (δ ~3.3–3.7 ppm).
- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₂₀BrNO₃) .
Advanced: How can reaction conditions be optimized to minimize side products during the introduction of the bromopropoxy group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote elimination. Dichloromethane or THF with controlled temperature (0–20°C) reduces side reactions .
- Base Choice : Weak bases (e.g., Et₃N) favor substitution over elimination, whereas stronger bases (e.g., NaH) risk dehydrohalogenation.
- Monitoring : TLC or in-situ IR tracks reaction progress. Post-reaction quenching with aqueous NH₄Cl prevents degradation of the bromopropoxy chain .
Data Contradiction Example :
Reports using i-PrOH as a solvent (vs. MeOH) for similar azetidine derivatives show improved yields (75% vs. 60%), suggesting solvent polarity and steric effects are critical .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95% by area normalization).
- Spectroscopy :
- Elemental Analysis : Matches calculated C, H, N, Br percentages within 0.4% error .
Advanced: How does the bromopropoxy substituent influence the compound’s reactivity in downstream applications?
- Nucleophilic Displacement : The bromine atom serves as a leaving group for Suzuki couplings or SN2 reactions. For example, substitution with amines or thiols generates functionalized azetidine derivatives for medicinal chemistry .
- Stability Considerations : The bromopropoxy chain may undergo hydrolysis under acidic/basic conditions. Storage at 2–8°C in anhydrous solvents (e.g., DCM) prolongs shelf life .
Case Study :
In a synthesis of imidazolidinone derivatives, this compound was reacted with NaN₃ to introduce an azide group, followed by Staudinger reduction to form an amine intermediate .
Basic: What are the typical challenges in purifying this compound?
- Hydrophobicity : The Boc group and bromopropoxy chain increase hydrophobicity, necessitating gradient elution (e.g., hexane to ethyl acetate).
- By-Products : Unreacted 1,3-dibromopropane or elimination products (e.g., allyl ethers) may co-elute. Prep-HPLC or repeated silica gel chromatography resolves this .
Advanced: How can computational methods aid in predicting the compound’s behavior in crystallographic studies?
- SHELX Suite : For crystallographic refinement, SHELXL optimizes hydrogen bonding and torsional angles. The bromine atom’s high electron density facilitates phase determination .
- Molecular Dynamics (MD) : Simulations predict solubility and aggregation tendencies. For example, MD studies of similar Boc-protected azetidines correlate logP values with experimental solubility in DMSO .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity : Bromopropoxy chains may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Store under argon at 2–8°C to prevent decomposition. Avoid exposure to moisture or strong bases .
Advanced: How can stereochemical outcomes be controlled during functionalization of the azetidine ring?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) ensures retention of configuration .
- Stereoselective Catalysis : Palladium-catalyzed cross-couplings or enzymatic resolutions can control stereochemistry at the 3-position .
Basic: What are the documented applications of this compound in drug discovery?
- Building Block : Used in synthesizing protease inhibitors, kinase inhibitors, and GPCR modulators. The azetidine ring’s rigidity and Boc group’s stability make it ideal for SAR studies .
- Case Example : Incorporated into a macrocyclic scaffold for hepatitis C virus (HCV) NS3/4A protease inhibitors .
Advanced: How to resolve contradictions in reported spectroscopic data for tert-butyl azetidine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
